molecular formula C21H20N2O4S2 B2948603 N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide CAS No. 895443-23-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide

Cat. No. B2948603
CAS RN: 895443-23-9
M. Wt: 428.52
InChI Key: FKXNVXJHKTTYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide, also known as ATSP-7041, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and viral replication. N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the suppression of inflammation. Finally, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the activity of HSV-1 and HSV-2 by blocking the viral DNA replication.
Biochemical and Physiological Effects:
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In inflammation, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral infections, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the viral DNA replication, leading to the inhibition of viral replication and spread.

Advantages and Limitations for Lab Experiments

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines, inflammation, and viral infections. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has shown low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, there are also limitations to the use of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide. First, further studies are needed to determine the exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in cancer, inflammation, and viral infections. Second, preclinical studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in vivo. Third, clinical trials are needed to determine the safety and efficacy of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in humans. Fourth, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be used as a lead compound for the development of more potent and selective analogs. Finally, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.

Synthesis Methods

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiazole with 4-phenyl-2-oxobutanenitrile, followed by acetylation and tosylation to obtain the final product. The purity and yield of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be improved by careful purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and infectious diseases. In cancer research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has shown potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXNVXJHKTTYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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